molecular formula C18H22ClNO3S B4921207 (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine

(5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine

Cat. No.: B4921207
M. Wt: 367.9 g/mol
InChI Key: UDAWVHFSOVLDOH-UHFFFAOYSA-N
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Description

(5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine is an organic compound that features a complex structure with both chloro and sulfonyl groups

Safety and Hazards

Like all chemicals, proper handling and storage are crucial to ensure safety. The compound should be used in a well-ventilated area, and direct contact with the skin or eyes should be avoided .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For instance, if it shows antibiotic activity, it could be further developed and studied as a potential new drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylphenylamine with 2-ethoxy-5-(methylethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylphenol: Similar in structure but lacks the sulfonyl group.

    2-Ethoxy-5-(methylethyl)benzenesulfonamide: Similar but lacks the chloro group.

    N-(5-Chloro-2-methylphenyl)-2-ethoxy-5-isopropylbenzenesulfonamide: A close analog with slight variations in the alkyl groups.

Uniqueness

What sets (5-Chloro-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine apart is its combination of chloro and sulfonyl groups, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-5-23-17-9-7-14(12(2)3)10-18(17)24(21,22)20-16-11-15(19)8-6-13(16)4/h6-12,20H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAWVHFSOVLDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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